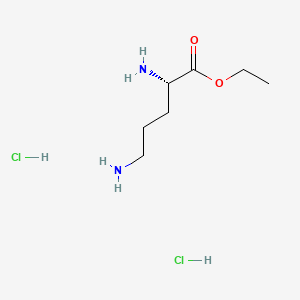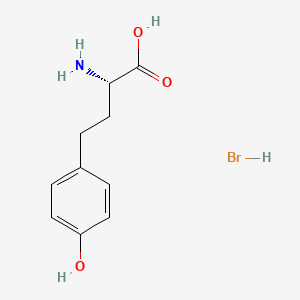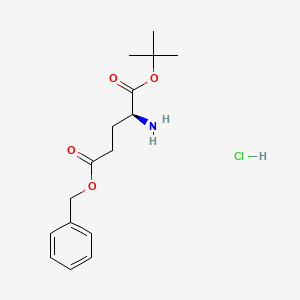
L-亮氨酸-7-酰胺-4-甲基香豆素盐酸盐
描述
L-Leucine-7-amido-4-methylcoumarin hydrochloride, also known as Leu-AMC hydrochloride, is a fluorogenic peptidyl substrate . It is used for leucine aminopeptidase, an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Molecular Structure Analysis
The empirical formula of L-Leucine-7-amido-4-methylcoumarin hydrochloride is C16H20N2O3 · HCl . Its molecular weight is 324.80 .
Chemical Reactions Analysis
L-Leucine-7-amido-4-methylcoumarin hydrochloride is a substrate for leucine aminopeptidase and other broad specificity aminopeptidases, such as aminopeptidase M . The enzymatic activity yields a bright blue fluorescent dye: 7-amino-4-methylcoumarin .
Physical And Chemical Properties Analysis
L-Leucine-7-amido-4-methylcoumarin hydrochloride is a white to off-white powder . It is soluble in methanol, forming a clear, colorless to faintly yellow solution . It exhibits fluorescence with an excitation wavelength of 327 nm and an emission wavelength of 349 nm at pH 8.0 .
科学研究应用
Substrate for Leucine Aminopeptidase
L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC) is a fluorogenic peptidyl substrate for leucine aminopeptidase . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Determining Leucine Aminopeptidase Activity
Leu-AMC has been used as a substrate analog to determine leucine aminopeptidase activity . This is important in understanding the role of this enzyme in protein metabolism.
Fluorescence-Based Soil Assays
Leu-AMC has been used as a substrate in fluorescence-based soil assays . This helps in determining the enzymatic activity in soil, which is crucial for understanding soil health and fertility.
Studying Plasmodium falciparum Enzymes
Leu-AMC has been used to determine the leucine aminopeptidase activity of both Plasmodium falciparum M1 (PfA-M1) and PfA-M17 enzymes . This is significant in malaria research, as these enzymes are potential targets for antimalarial drugs.
Research on Aminopeptidase M
Leu-AMC is a sensitive fluorogenic substrate for aminopeptidase M . This enzyme plays a key role in the final stages of protein digestion, and studying it can provide insights into various physiological processes.
Biochemical Reagent
Leu-AMC is used as a biochemical reagent in various research applications . Its fluorescent properties make it useful in a variety of assays and experiments.
作用机制
Target of Action
L-Leucine-7-amido-4-methylcoumarin hydrochloride, also known as Leu-AMC hydrochloride, is primarily targeted towards Leucine Aminopeptidase (LAP3) . LAP3 is an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Mode of Action
Leu-AMC hydrochloride acts as a fluorogenic peptidyl substrate for LAP3 . When the compound interacts with its target, LAP3, it undergoes enzymatic cleavage . This cleavage results in the release of a bright blue fluorescent dye, 7-amino-4-methylcoumarin .
Biochemical Pathways
The primary biochemical pathway affected by Leu-AMC hydrochloride is the protein hydrolysis pathway . LAP3, the target of Leu-AMC hydrochloride, is a key enzyme in this pathway. By acting as a substrate for LAP3, Leu-AMC hydrochloride influences the hydrolysis of proteins, particularly in bacterial systems .
Pharmacokinetics
It is known that the compound is soluble in methanol .
Result of Action
The enzymatic activity of LAP3 on Leu-AMC hydrochloride results in the release of a bright blue fluorescent dye, 7-amino-4-methylcoumarin . This fluorescence can be used to quantify LAP3 activity, providing a useful tool for studying protein hydrolysis .
Action Environment
The action of Leu-AMC hydrochloride is influenced by environmental factors such as pH and temperature, which can affect the activity of the LAP3 enzyme . .
安全和危害
Specific safety and hazard information for L-Leucine-7-amido-4-methylcoumarin hydrochloride was not found in the search results. However, as with all chemicals, it should be handled with appropriate safety precautions. For detailed information, one should refer to its Material Safety Data Sheet (MSDS) .
属性
IUPAC Name |
(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRXITKKWBOQRZ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine-7-amido-4-methylcoumarin hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was L-Leucine-7-amido-4-methylcoumarin hydrochloride chosen as a substrate to measure aminopeptidase activity in meconium?
A1: L-Leucine-7-amido-4-methylcoumarin hydrochloride is a commonly used fluorogenic substrate for measuring aminopeptidase activity. When this compound is cleaved by aminopeptidases, the highly fluorescent 7-amino-4-methylcoumarin is released. [] This allows for the sensitive and quantitative measurement of enzyme activity. The study aimed to assess the changes in aminopeptidase activity in the meconium of healthy infants and its potential correlation with delivery mode. Using this specific substrate allowed the researchers to track these changes effectively.
Q2: How do the findings of this study contribute to our understanding of fetal development?
A2: The study suggests that aminopeptidase activity in meconium, as measured using L-Leucine-7-amido-4-methylcoumarin hydrochloride, does not change significantly throughout meconium accumulation in the fetal intestine. [] This finding implies a consistent presence and potential role of aminopeptidases in the intrauterine environment. Additionally, the study observed a stronger correlation between early and late meconium aminopeptidase activity in vaginally delivered infants compared to those delivered by cesarean section. This difference hints at potential influences of delivery mode on enzyme activity dynamics during fetal development, warranting further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



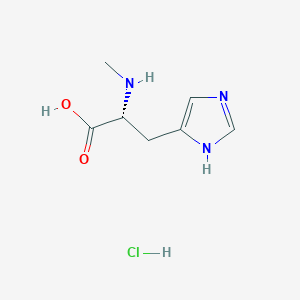
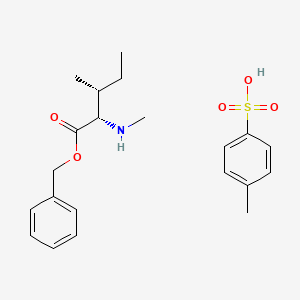

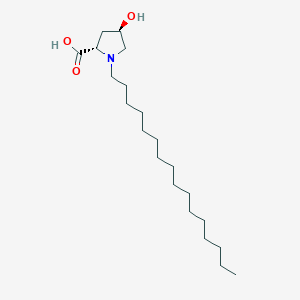
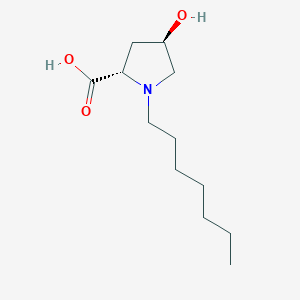

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)


